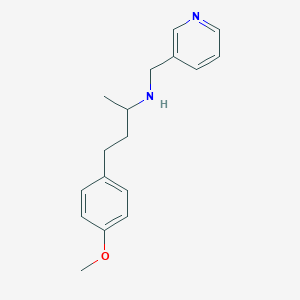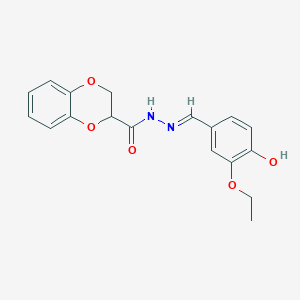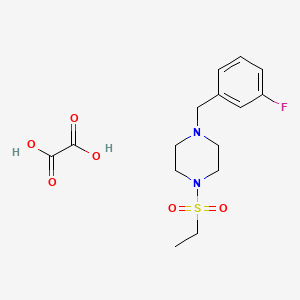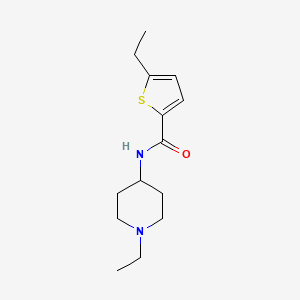
4-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-2-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-2-butanamine, commonly known as MPBD, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of MPBD is not fully understood, but it is believed to act as a serotonin and dopamine reuptake inhibitor. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to changes in mood, behavior, and cognition. MPBD may also have an effect on other neurotransmitter systems, such as the histamine system, which can affect wakefulness and arousal.
Biochemical and Physiological Effects
MPBD has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also cause changes in mood, behavior, and cognition, such as increased alertness, euphoria, and empathy. MPBD has been shown to have a lower potential for abuse and addiction compared to other psychoactive substances, such as cocaine and amphetamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPBD has several advantages for use in lab experiments, including its high potency and selectivity for the serotonin and dopamine transporters. It is also relatively easy to synthesize and has a low potential for toxicity. However, there are also limitations to using MPBD in lab experiments, such as its limited availability and lack of research on its long-term effects.
Direcciones Futuras
There are several future directions for research on MPBD, including its effects on other neurotransmitter systems, such as the histamine and acetylcholine systems. There is also a need for more research on the long-term effects of MPBD use, as well as its potential therapeutic applications for the treatment of mood disorders and addiction. Additionally, further research is needed to optimize the synthesis method for MPBD and improve its purity and yield.
Conclusion
In conclusion, MPBD is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects. It has a high affinity for the serotonin and dopamine transporters and has been shown to have a range of biochemical and physiological effects. MPBD has several advantages for use in lab experiments, but there are also limitations to its use. Further research is needed to fully understand the effects of MPBD and its potential therapeutic applications.
Métodos De Síntesis
MPBD can be synthesized using various methods, including the reductive amination of 4-methoxyphenylacetone with 3-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with butyraldehyde to form MPBD. The purity and yield of MPBD can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
MPBD has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood and behavior. MPBD has also been used to study its effects on other neurotransmitter systems, such as the norepinephrine and histamine systems.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14(19-13-16-4-3-11-18-12-16)5-6-15-7-9-17(20-2)10-8-15/h3-4,7-12,14,19H,5-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFUOJKBAHCCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)butan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B6088221.png)

![6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6088230.png)
![methyl 4-[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6088234.png)
![{3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6088242.png)

![N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide](/img/structure/B6088253.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6088263.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![N-(4-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6088275.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)

![N-(3-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B6088309.png)